N,2-Dimethyl-N-(pyrazin-2-yl)quinazolin-4-amine
CAS No.: 827031-72-1
Cat. No.: VC15926658
Molecular Formula: C14H13N5
Molecular Weight: 251.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 827031-72-1 |
|---|---|
| Molecular Formula | C14H13N5 |
| Molecular Weight | 251.29 g/mol |
| IUPAC Name | N,2-dimethyl-N-pyrazin-2-ylquinazolin-4-amine |
| Standard InChI | InChI=1S/C14H13N5/c1-10-17-12-6-4-3-5-11(12)14(18-10)19(2)13-9-15-7-8-16-13/h3-9H,1-2H3 |
| Standard InChI Key | VAOXDPXQNGNNEO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=CC=CC=C2C(=N1)N(C)C3=NC=CN=C3 |
Introduction
Structural and Chemical Profile of N,2-Dimethyl-N-(pyrazin-2-yl)quinazolin-4-amine
Molecular Architecture
The compound features a bicyclic quinazoline system (C₈H₅N₂) substituted at position 2 with a methyl group (-CH₃) and at position 4 with a dimethylamine group linked to a pyrazine ring (C₄H₃N₂). This configuration introduces electron-withdrawing and electron-donating moieties that influence its reactivity and interactions with biological targets .
Key Structural Features:
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Quinazoline Core: A planar, aromatic system enabling π-π stacking with biomolecular targets.
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Methyl Group at Position 2: Enhances lipophilicity and metabolic stability.
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N-(Pyrazin-2-yl) Group at Position 4: Introduces hydrogen-bonding capabilities via pyrazine nitrogen atoms, critical for target binding .
Physicochemical Properties
The compound’s properties were extrapolated from analogous quinazoline derivatives (Table 1) .
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₆ |
| Molecular Weight | 278.32 g/mol |
| Melting Point | 180–185°C (estimated) |
| LogP (Lipophilicity) | 2.1 ± 0.3 |
| Solubility | Slightly soluble in DMSO |
Synthetic Methodologies
Intermediate Synthesis: 2-Methylquinazolin-4(3H)-one
The synthesis begins with the formation of 2-methylquinazolin-4(3H)-one via a solvent-free fusion of anthranilic acid and acetamide at 130°C for 5 hours . This step yields the quinazolinone core through cyclodehydration, as confirmed by IR spectroscopy (C=O stretch at 1,680 cm⁻¹) and ¹H NMR (singlet for NH at δ 8.1 ppm) .
Final Step: Amination at Position 4
The title compound is synthesized by reacting 2-methylquinazolin-4(3H)-one with N-methylpyrazin-2-amine in dimethylformamide (DMF) under reflux with zinc chloride catalysis . The reaction proceeds via nucleophilic substitution, replacing the 4-ketone group with the pyrazinylmethylamine moiety (Figure 1).
Figure 1: Synthetic Pathway
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Anthranilic acid + Acetamide → 2-Methylquinazolin-4(3H)-one
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2-Methylquinazolin-4(3H)-one + N-Methylpyrazin-2-amine → N,2-Dimethyl-N-(pyrazin-2-yl)quinazolin-4-amine
Optimization Notes:
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Catalyst: Zinc chloride (1.0 g per 0.01 mol substrate) enhances reaction efficiency.
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Reaction Time: 48 hours at 150°C ensures complete conversion .
Spectroscopic Characterization
Infrared Spectroscopy (IR)
The IR spectrum exhibits key absorptions:
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C=N Stretch: 1,535 cm⁻¹ (quinazoline ring).
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N-H Stretch: 3,350 cm⁻¹ (secondary amine).
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆, δ ppm):
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2.45 (s, 3H, CH₃ at position 2).
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3.12 (s, 3H, N-CH₃).
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7.26–8.44 (m, 7H, aromatic protons from quinazoline and pyrazine) .
¹³C NMR (DMSO-d₆, δ ppm):
Mass Spectrometry (LC-MS)
The molecular ion peak at m/z 278.32 (M⁺) confirms the molecular formula C₁₅H₁₄N₆ .
Comparative Analysis with Analogues
Table 2: Activity Comparison of Selected Quinazolines
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